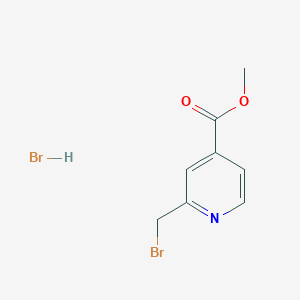![molecular formula C8H14ClNO2 B3113487 Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride CAS No. 1956309-65-1](/img/structure/B3113487.png)
Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride
Descripción general
Descripción
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride” is a chemical with the CAS Number: 1523530-50-8 .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The InChI code for this compound is1S/C8H13NO2.ClH/c10-8(11)5-3-6-1-2-7(4-5)9-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7+; . Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Physical And Chemical Properties Analysis
The molecular weight of this compound is 191.66 . It is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación
Role in Antibacterial and Antifungal Applications
Research on carboxylic acids, such as those found in essential oils, has demonstrated their significant antibacterial and antifungal properties. These compounds, which may include structural analogs of Exo-8-azabicyclo[3.2.1]octan-2-carboxylic acid hydrochloride, have been studied for their efficacy against a range of microbial pathogens. Studies highlight the mechanism of action involving the disruption of microbial cell walls and membranes, leading to potential applications in food preservation, medicine, and agriculture to combat infections and spoilage (Burt, 2004).
Biocatalyst Inhibition
Carboxylic acids have been identified for their role in inhibiting biocatalysts in microbial fermentation processes. The inhibition mechanism, likely relevant to compounds like this compound, involves interference with microbial metabolism and cell membrane integrity. This research suggests potential applications in bioengineering and fermentation technology, where controlling microbial growth and metabolism is critical (Jarboe et al., 2013).
Antioxidant Activity
The antioxidant potential of carboxylic acid derivatives, including those structurally related to this compound, has been a subject of extensive research. Antioxidants play a critical role in neutralizing free radicals, which are implicated in aging and various diseases. The structure-activity relationship studies of these compounds provide insights into designing more effective antioxidants for pharmaceutical and cosmetic industries (Munteanu & Apetrei, 2021).
Applications in Organic Synthesis and Material Science
The chemistry of azabicycles, which includes compounds like this compound, is crucial in the synthesis of natural products and pharmaceuticals. Azabicycles serve as key intermediates in the construction of complex molecules with diverse biological activities. Research in this area focuses on developing new synthetic methodologies and understanding the mechanistic aspects of these transformations, which are essential for the discovery of novel therapeutics (Kuznetsov & Bubnov, 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of Exo-8-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is a core structure in the family of tropane alkaloids . Tropane alkaloids are known to interact with various biological targets, particularly neurotransmitter receptors in the nervous system .
Mode of Action
Tropane alkaloids typically function by binding to and modulating the activity of their target receptors .
Biochemical Pathways
The specific biochemical pathways affected by Exo-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, particularly those involving neurotransmitters in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-8-azabicyclo[32Similar compounds, such as tropane alkaloids, are known to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in urine .
Result of Action
The specific molecular and cellular effects of Exo-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have a wide array of biological activities, including effects on the nervous system .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Exo-8-azabicyclo[32Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Propiedades
IUPAC Name |
(1R,2S,5R)-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)6-3-1-5-2-4-7(6)9-5;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBOXYFYULDXLA-FNCXLRSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CCC1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H]2CC[C@@H]1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(2-Carboxybenzoyl)-1-piperazinyl]carbonyl}benzoic acid](/img/structure/B3113415.png)
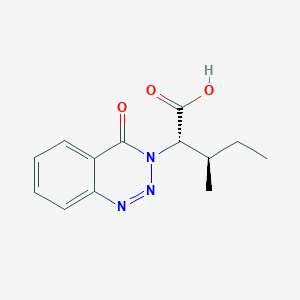
![methyl (3S)-2-(2-chloroacetyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3113431.png)
![4-oxo-4-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]butanoic acid](/img/structure/B3113438.png)
![6-methoxy-1H,4H,5H-benzo[g]indazole-3-carboxylic acid](/img/structure/B3113448.png)

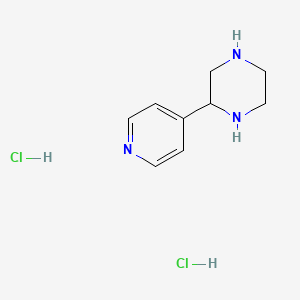
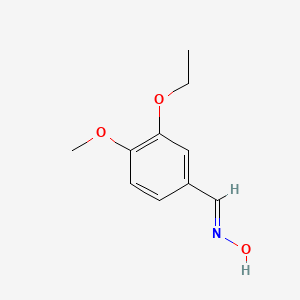
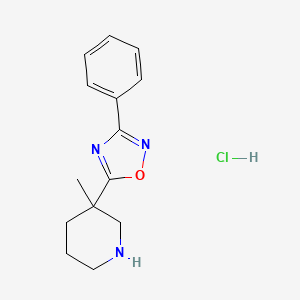
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-ol hydrochloride](/img/structure/B3113504.png)
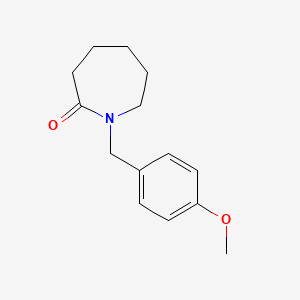
![Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride](/img/structure/B3113512.png)
![tert-Butyl 1'-methyl-5'-oxo-1',5',6',7'-tetrahydrospiro[piperidine-4,4'-pyrrolo[2,3-c]pyridine]-1-carboxylate](/img/structure/B3113525.png)
